molecular formula C15H21NO B12894953 (2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one CAS No. 833453-91-1

(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12894953
CAS No.: 833453-91-1
M. Wt: 231.33 g/mol
InChI Key: DWZGROFWSUTSMG-LBPRGKRZSA-N
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Description

(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 1-position and a pentyl group at the 2-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pentylamine and 2-methylquinoline.

    Cyclization Reaction: The key step involves the cyclization of 2-pentylamine with 2-methylquinoline under acidic conditions to form the quinoline core.

    Reduction: The resulting quinoline derivative is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the dihydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions for large-scale synthesis. This includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methyl and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Quinoline derivatives with various alkyl or aryl groups.

Scientific Research Applications

(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: Lacks the pentyl group but shares the quinoline core.

    2-Pentylquinoline: Similar structure but without the dihydro modification.

Uniqueness

(2S)-1-Methyl-2-pentyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern and dihydroquinoline structure, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

833453-91-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(2S)-1-methyl-2-pentyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C15H21NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-10,12H,3-5,8,11H2,1-2H3/t12-/m0/s1

InChI Key

DWZGROFWSUTSMG-LBPRGKRZSA-N

Isomeric SMILES

CCCCC[C@H]1CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCCC1CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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